molecular formula C12H17N B12981218 1-(2,3-Dimethylphenyl)but-3-en-1-amine

1-(2,3-Dimethylphenyl)but-3-en-1-amine

Cat. No.: B12981218
M. Wt: 175.27 g/mol
InChI Key: OKDYOXMJDJJQKL-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)but-3-en-1-amine is an organic compound characterized by the presence of a butenylamine group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)but-3-en-1-amine typically involves the reaction of 2,3-dimethylphenylacetonitrile with but-3-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)but-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines or amides.

Scientific Research Applications

1-(2,3-Dimethylphenyl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

  • 1-(2,6-Dimethylphenyl)but-3-en-1-amine
  • 1-(2,5-Dimethylphenyl)but-3-en-1-amine
  • 1-(3,4-Dimethylphenyl)but-3-en-1-amine

Comparison: 1-(2,3-Dimethylphenyl)but-3-en-1-amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)but-3-en-1-amine

InChI

InChI=1S/C12H17N/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h4-5,7-8,12H,1,6,13H2,2-3H3

InChI Key

OKDYOXMJDJJQKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CC=C)N)C

Origin of Product

United States

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